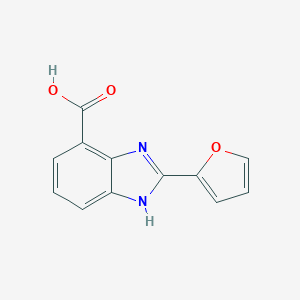

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIHCVZPLGUTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587666 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124340-76-7 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of o-Phenylenediamine Derivatives

The most widely reported method involves cyclizing o-phenylenediamine derivatives with furan-2-carbaldehyde under acidic conditions. This one-pot reaction proceeds via intermediate Schiff base formation, followed by intramolecular cyclization to construct the benzimidazole core.

Representative Procedure :

-

Reactants : o-Phenylenediamine (1.0 equiv), furan-2-carbaldehyde (1.2 equiv).

-

Catalyst : Concentrated HCl (10 mol%) or H₂SO₄ (15 mol%).

-

Solvent : Ethanol or methanol.

-

Conditions : Reflux at 80–90°C for 6–8 hours.

Key Observations :

-

Acid catalysts enhance cyclization efficiency by protonating the imine intermediate.

-

Ethanol outperforms methanol in yield due to better solubility of intermediates.

| Parameter | Effect on Yield (%) | Optimal Value |

|---|---|---|

| Temperature (°C) | Increases to 85 | 85 |

| Reaction Time (hr) | Peaks at 7 | 7 |

| Catalyst (HCl vs. H₂SO₄) | HCl: 68%, H₂SO₄: 72% | H₂SO₄ |

Carboxylic Acid Functionalization

Post-cyclization carboxylation is employed to introduce the carboxylic acid group at position 4. This step typically uses CO₂ under high pressure or potassium permanganate (KMnO₄) oxidation.

Procedure :

-

Substrate : 2-Furan-2-yl-1H-benzimidazole.

-

Reagent : KMnO₄ (2.5 equiv) in aqueous NaOH.

-

Conditions : 60°C for 4 hours.

Outcomes :

Innovative Synthesis Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation.

Protocol :

-

Reactants : o-Phenylenediamine, furan-2-carbaldehyde.

-

Catalyst : HCl (5 mol%).

-

Solvent : Ethanol.

-

Conditions : 100°C, 300 W, 20 minutes.

Results :

Solid-Phase Synthesis

Immobilizing reactants on resin supports simplifies purification.

Steps :

-

Resin Functionalization : Wang resin with o-phenylenediamine.

-

Coupling : Furan-2-carbaldehyde in DMF.

-

Cleavage : TFA/CH₂Cl₂ (95:5).

Advantages :

Reaction Optimization Parameters

Temperature and pH Sensitivity

The benzimidazole ring is prone to decomposition at temperatures >100°C or pH <2.

| Condition | Effect | Mitigation Strategy |

|---|---|---|

| Temperature >100°C | Ring-opening side reactions (15%) | Maintain ≤90°C |

| pH <2 | Hydrolysis of furan moiety | Use buffered solutions (pH 4–6) |

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility but may hinder cyclization. Ethanol balances solubility and reaction kinetics.

Purification and Characterization

Recrystallization

Chromatographic Methods

-

Stationary Phase : Silica gel (200–300 mesh).

-

Eluent : Ethyl acetate/hexane (1:2).

Industrial-Scale Production Challenges

Analyse Des Réactions Chimiques

Types of Reactions

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The benzimidazole ring can be reduced to form 2-(furan-2-yl)-1,2-dihydrobenzimidazole.

Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 2-(Furan-2-yl)-1,2-dihydrobenzimidazole.

Substitution: Various substituted benzimidazole derivatives.

Applications De Recherche Scientifique

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mécanisme D'action

The mechanism of action of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

A comparative analysis of key structural analogs is presented below:

*Inferred formula based on structural analysis.

†Calculated molecular weight.

Physicochemical and Pharmacological Insights

- Target Compound: The carboxylic acid group confers moderate polarity, likely improving solubility in aqueous environments compared to non-acid analogs. Smaller molecular weight (228.20 g/mol) suggests better compliance with drug-likeness criteria (e.g., Lipinski’s rules) than the larger biphenyl analog (514.62 g/mol) .

- Inclusion in pharmacopeial standards implies regulatory approval for specific applications, though exact indications are unspecified.

- Benzimidazolium Chloride Monohydrate (C₂₁H₁₉ClN₂O₅·H₂O): The cationic benzimidazolium core and chloride counterion increase water solubility, advantageous for formulation. X-ray crystallography data (T = 200 K) reveals planar benzimidazole geometry and furan-induced steric effects, which may inform conformational studies of the target compound .

Electronic and Steric Effects

- The absence of alkyl chains (e.g., propyl/methyl in the biphenyl analog) reduces metabolic oxidation risks but may limit lipid bilayer penetration.

Activité Biologique

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a fused benzimidazole and furan ring system, which contributes to its diverse chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with detailed research findings and case studies.

- Molecular Formula : C12H8N2O3

- Molecular Weight : Approximately 228.204 g/mol

- Melting Point : 222-225 °C

- Density : Approximately 1.465 g/cm³

The unique structural features of this compound include both furan and benzimidazole moieties, enhancing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties . Preliminary studies suggest that it effectively inhibits the growth of various bacterial strains by targeting essential cellular processes.

- Mechanism of Action :

- The compound primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to DNA damage accumulation and triggers bacterial cell death through apoptosis.

Antifungal Activity

In addition to its antibacterial properties, the compound has also been investigated for its antifungal activity . It shows promise against several fungal pathogens, although specific mechanisms remain to be fully elucidated.

Anticancer Properties

The potential of this compound as an anticancer agent has been a focal point of research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

- Case Studies :

- A study evaluated the compound's effect on glioblastoma cells, revealing significant inhibition of cell growth, suggesting its potential as a therapeutic agent against tumors .

- Another investigation assessed the compound's activity against breast cancer cell lines (MCF-7, SK-BR-3) and colorectal cancer cells (HCT116), reporting promising results in terms of reduced cell viability .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Furan-2-yl)-1H-benzimidazole | Lacks carboxylic acid group | Different solubility and reactivity profiles |

| 2-(Furan-2-yl)-1H-benzimidazole-5-carboxylic acid | Carboxylic acid at position 5 | Potentially different biological activities |

| 5-(Furan-2-yl)-1H-benzimidazole | Furan positioned differently | Varies in pharmacological effects |

This table illustrates how variations in substituents can significantly influence biological activity and chemical properties.

Research Findings

Recent studies have provided insights into the compound's interaction with biological targets:

- Binding Affinity Studies : Interaction studies utilizing techniques such as molecular docking have shown strong binding affinities between the compound and key enzymes involved in DNA replication.

- In Vitro Testing : Various in vitro assays have confirmed the compound's efficacy against multiple strains of bacteria and fungi, underscoring its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling furan derivatives with benzimidazole precursors. Key steps include:

-

Cyclocondensation : Using 2-furoic acid derivatives and o-phenylenediamine analogs under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core .

-

Carboxylic Acid Functionalization : Introducing the carboxylic acid group via oxidation or hydrolysis of ester intermediates.

-

Optimization : Adjusting temperature (80–120°C), solvent polarity (DMF or ethanol), and catalyst (e.g., p-toluenesulfonic acid) to improve yield.

- Data Contradictions : Evidence shows variability in substituent positions (e.g., 5-carboxylic acid vs. 4-carboxylic acid derivatives), necessitating strict regiochemical control .

Synthetic Pathway Key Reagents Yield Range Reference Cyclocondensation 2-Furoic acid, o-phenylenediamine 45–65% Oxidation of methyl ester KMnO₄, H₂SO₄ 70–85%

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., C–C bond mean deviation = 0.004 Å) to confirm the fused benzimidazole-furan system .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm).

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ .

- Challenges : Crystal disorder in hydrated forms may require data-to-parameter ratios >12.6 for reliable refinement .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for benzimidazole-furan hybrids?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 5-chloro or nitro substituents) to assess electronic effects on target binding .

-

Kinase Inhibition Assays : Use p38α MAP kinase models to evaluate anti-inflammatory potential, correlating IC₅₀ values with substituent electronegativity .

- Data Limitations : Commercial samples (e.g., Sigma-Aldrich’s rare chemicals) lack analytical validation, requiring in-house purity verification via HPLC (>95%) .

Substituent Biological Activity Reference 5-Nitro-furan Enhanced kinase inhibition (IC₅₀ = 2.1 µM) 5-Chloro-furan Moderate anti-exudative activity

Q. How can computational methods enhance the design of stable this compound derivatives?

- Methodological Answer :

- DFT Calculations : Predict thermodynamic stability by analyzing HOMO-LUMO gaps (e.g., ΔE = 4.2 eV for furan-benzimidazole systems) .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) to prioritize synthetic targets .

- Validation : Cross-reference computational results with experimental SC-XRD data (e.g., dihedral angles <10° deviation) .

Q. What are the challenges in analyzing metabolic stability for this compound in preclinical studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.